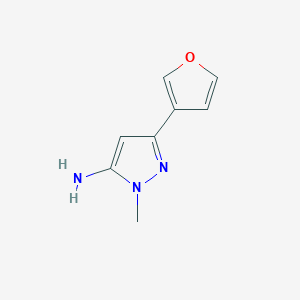
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. These structures are known for their significant roles in various chemical and biological processes. The presence of these rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings through multi-step reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds to form the furan ring . The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones . These reactions are usually carried out under mild conditions with the use of catalysts such as iron (III) chloride or copper catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted pyrazoles. These products have various applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan and pyrazole derivatives, such as:
- 2-furylacetic acid
- 3-furoic acid
- 5-methyl-2-furoic acid
- 2,5-furandicarboxylic acid
Uniqueness
What sets 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine apart from these similar compounds is the presence of both furan and pyrazole rings in a single molecule. This unique structure allows it to exhibit a combination of properties from both ring systems, making it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
5-(furan-3-yl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDKTHSEWJJSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=COC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269592 | |
| Record name | 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-51-4 | |
| Record name | 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92406-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


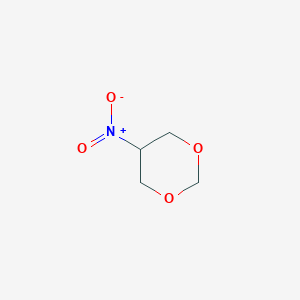
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
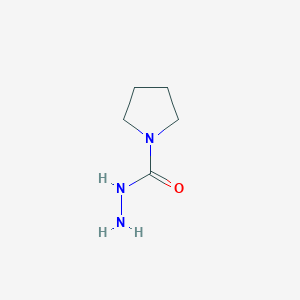
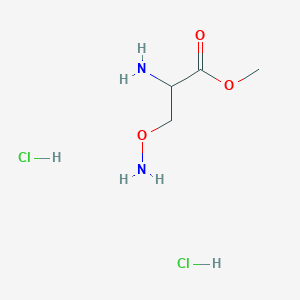
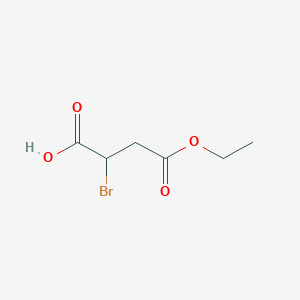
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B6597089.png)
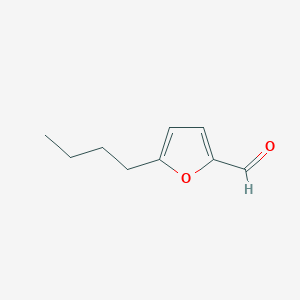

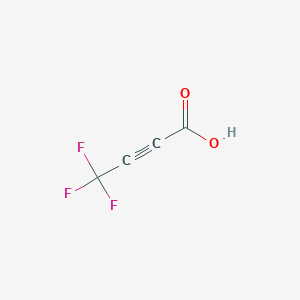
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)
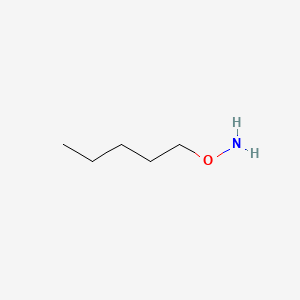


![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
